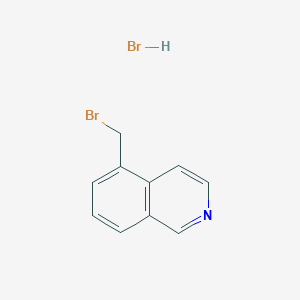

5-(Bromomethyl)isoquinoline hydrobromide

Beschreibung

5-(Bromomethyl)isoquinoline hydrobromide (CAS 586373-76-4) is a brominated isoquinoline derivative with the molecular formula C₁₀H₉Br₂N and a molecular weight of 302.99 g/mol . It is typically stored under inert conditions at 2–8°C to ensure stability and prevent decomposition . This compound is recognized for its utility as a synthetic intermediate in pharmaceuticals, particularly in coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive molecules .

Eigenschaften

IUPAC Name |

5-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGMJIKMWSHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586373-76-4 | |

| Record name | Isoquinoline, 5-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586373-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)isoquinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Approach

The preparation of 5-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of 5-methylisoquinoline or related precursors. The bromination targets the benzylic methyl group at the 5-position of the isoquinoline ring, converting it into a bromomethyl substituent. The resulting compound is then isolated as the hydrobromide salt to enhance stability and facilitate handling.

Bromination Techniques

- N-Bromosuccinimide (NBS): A commonly used brominating agent for selective benzylic bromination due to its mild and controlled reactivity.

- Molecular Bromine (Br2): Used in some protocols but requires careful control to avoid over-bromination or substitution on the aromatic ring.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed to dissolve reactants and control reaction kinetics.

- Temperature Control: Low temperatures (0–25 °C) are maintained to minimize side reactions and over-bromination.

The bromination proceeds via a radical or electrophilic substitution mechanism where the benzylic hydrogen atoms of the methyl group are abstracted or substituted by bromine, forming the bromomethyl group. The reaction is generally initiated by light or radical initiators when NBS is used.

Representative Preparation Method

A typical preparation involves:

- Starting Material: 5-methylisoquinoline.

- Bromination: Treatment with NBS in a suitable solvent (e.g., DMF) at controlled temperature.

- Work-up: The reaction mixture is quenched, and the product is isolated.

- Salt Formation: The free base 5-(bromomethyl)isoquinoline is converted into its hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent.

- Purification: Crystallization or recrystallization from solvents such as ethanol or ethyl acetate to obtain pure this compound.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | NBS, DMF | 0–25 °C | 70–85 | Controlled addition to avoid over-bromination |

| Salt Formation | Hydrobromic acid (HBr), ethanol | Room temp | Quantitative | Forms stable hydrobromide salt |

| Purification | Recrystallization from ethanol or EtOAc | Room temp | — | Enhances purity and stability |

Research Findings and Optimization

- Selectivity: Bromination is highly selective for the benzylic methyl group at the 5-position due to the activated benzylic position adjacent to the nitrogen heterocycle.

- Yield Optimization: Use of NBS over molecular bromine improves selectivity and yield by minimizing side reactions such as aromatic ring bromination.

- Solvent Effects: Polar aprotic solvents favor the bromination reaction by stabilizing intermediates and enhancing reagent solubility.

- Temperature: Lower temperatures reduce side reactions and decomposition, improving product purity.

- Salt Formation: Conversion to hydrobromide salt enhances the compound's stability, solubility in polar solvents, and ease of handling in subsequent synthetic steps.

Comparative Analysis with Related Brominations

While direct literature on this compound is limited, insights can be drawn from bromination studies of related quinoline and isoquinoline derivatives:

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

Nucleophilic substitution: Isoquinoline derivatives with various functional groups replacing the bromomethyl group.

Oxidation: Isoquinoline N-oxides or carboxylic acid derivatives.

Reduction: Methyl-substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)isoquinoline hydrobromide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)isoquinoline hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: Bromomethyl Substitution Patterns

- 6-(Bromomethyl)isoquinoline Hydrobromide (CAS 586373-76-4): Despite sharing the same CAS number as the 5-isomer, this compound is structurally distinct, with the bromomethyl group at position 4. While its synthetic applications overlap, differences in steric and electronic effects may influence reactivity in nucleophilic substitutions .

- 1-(Bromomethyl)isoquinoline Hydrobromide (CAS 337508-56-2): This isomer has a bromomethyl group at position 1. It exhibits a higher melting point (210°C, decomposition) compared to the 5-isomer, indicating greater thermal stability. Its reactivity in cross-coupling reactions remains understudied .

Table 1: Physical Properties of Bromomethyl Isoquinoline Hydrobromide Isomers

| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point/Storage | Key Applications |

|---|---|---|---|---|

| 5-(Bromomethyl)isoquinoline HBr | 586373-76-4 | 302.99 | 2–8°C (storage) | Pharmaceutical coupling |

| 6-(Bromomethyl)isoquinoline HBr | 586373-76-4 | 302.99 | Not reported | Synthetic intermediate |

| 1-(Bromomethyl)isoquinoline HBr | 337508-56-2 | 302.99 | 210°C (dec.) | Underexplored |

| 4-(Bromomethyl)isoquinoline HBr | 862539-92-2 | 302.99 | Not reported | Building block in APIs |

Brominated Isoquinoline Derivatives Without Hydrobromide

- 5-Bromoisoquinoline (CAS 34784-04-8): Lacking the hydrobromide salt, this derivative has a lower molecular weight (208.05 g/mol) and a melting point of 83–87°C . It serves as a precursor in electrophilic substitutions but requires stringent temperature control to avoid isomerization (e.g., 8-bromoisoquinoline) .

- 5-Bromo-8-nitroisoquinoline: Synthesized via a one-pot procedure in sulfuric acid, this compound introduces a nitro group at position 8, enhancing electrophilicity for further functionalization.

Biologische Aktivität

5-(Bromomethyl)isoquinoline hydrobromide is a compound that belongs to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Isoquinoline Compounds

Isoquinoline alkaloids are a significant class of heterocyclic compounds that have garnered extensive research interest due to their broad range of bioactivities, including antitumor, antibacterial, antifungal, and anti-inflammatory effects. The structural diversity and biological potential of these compounds make them valuable in drug discovery and development .

Targeting Cancer Cells

Research indicates that similar isoquinoline derivatives exhibit anticancer properties by interacting with specific molecular targets. For instance, studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The proposed mechanisms include:

- Cell Cycle Arrest : Isoquinoline derivatives can cause cell cycle arrest at the S phase, preventing cancer cells from proliferating.

- Induction of Apoptosis : These compounds may trigger programmed cell death through various signaling pathways, leading to reduced tumor growth.

Biochemical Pathways

Isoquinoline derivatives have been reported to modulate biochemical pathways related to microtubule dynamics. By affecting tubulin polymerization or stabilization, they can disrupt normal cellular functions in cancer cells. This interaction highlights their potential as chemotherapeutic agents.

This compound exhibits several notable biochemical properties:

- Solubility : The compound is soluble in polar solvents, which enhances its bioavailability.

- Reactivity : As a benzylic halide, it is likely to undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Case Studies and Research Findings

Recent studies have explored the biological activities of isoquinoline derivatives, including this compound:

- Antitumor Activity : A study demonstrated that isoquinoline derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. Specifically, compounds similar to this compound were effective against breast cancer cells .

- Antibacterial Properties : Another investigation highlighted the antimicrobial activity of isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Neuroprotective Effects : Some isoquinoline alkaloids have shown promise in neuroprotection by modulating oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other isoquinoline derivatives:

| Compound Name | Antitumor Activity | Antibacterial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Moderate | Potential |

| Berberine | Yes | Yes | Yes |

| Papaverine | Moderate | Yes | No |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(bromomethyl)isoquinoline hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of isoquinoline derivatives. A common approach involves reacting 5-methylisoquinoline with a brominating agent (e.g., NBS or HBr/H₂O₂) under controlled temperatures (e.g., 0–25°C) . Solvent choice (e.g., dichloromethane or THF) and stoichiometry of the brominating agent are critical to minimizing side products like di-brominated species. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via melting point analysis (mp: 83–87°C for analogous brominated isoquinolines) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic signals, such as the methylene bromide peak (δ ~4.5 ppm in ¹H NMR) and aromatic protons (δ 7.5–9.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.0 for C₁₀H₉BrN·HBr).

- Elemental Analysis : Match calculated vs. observed C, H, N, and Br percentages (e.g., Br content ~45% by weight).

- Cross-reference data with literature values for analogous brominated isoquinolines to resolve ambiguities .

Advanced Research Questions

Q. What experimental strategies can optimize the regioselectivity of bromination in isoquinoline derivatives to avoid undesired di-substitution?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–10°C) favor mono-bromination by slowing reaction kinetics .

- Catalytic Additives : Use Lewis acids (e.g., FeCl₃) to direct bromination to the methyl group via electrophilic aromatic substitution .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing steric hindrance.

- In Situ Monitoring : Employ real-time FTIR to track bromine consumption and halt the reaction at ~90% conversion to prevent over-bromination .

Q. How do researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat solubility tests (e.g., in DMSO, ethanol, or water) under standardized conditions (25°C, inert atmosphere) to account for hygroscopicity or decomposition .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrobromic acid release).

- Computational Modeling : Use DFT calculations to predict thermodynamic stability and identify vulnerable bonds (e.g., C-Br bond dissociation energy) .

Q. What factorial design approaches are suitable for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Variables : Catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂), base (K₂CO₃ vs. Cs₂CO₃), solvent (toluene vs. DMF), and temperature (80–120°C).

- Design : Use a 2⁴ factorial design to screen interactions between variables and identify optimal conditions for aryl boronic acid coupling .

- Response Metrics : Yield, purity (HPLC), and reaction time.

- Statistical Analysis : Apply ANOVA to determine significant factors (e.g., Pd catalyst choice contributes 60% to yield variance) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Source Evaluation : Cross-check data against peer-reviewed journals (avoiding vendor-reported values from non-academic sources) .

- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and hydrogen bonding patterns.

- Collaborative Validation : Share samples with independent labs for comparative analysis using identical instrumentation .

Theoretical and Mechanistic Probes

Q. What computational methods can elucidate the reaction mechanism of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., SN2 displacement at the bromomethyl group) using Gaussian or ORCA software.

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity’s impact on activation energy .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to validate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.